molecular formula C6H16ClN B1525030 (1-Ethyl-1-methylpropyl)amine hydrochloride CAS No. 860409-61-6

(1-Ethyl-1-methylpropyl)amine hydrochloride

Cat. No. B1525030
M. Wt: 137.65 g/mol
InChI Key: VIBXNFVAPJRVRA-UHFFFAOYSA-N
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Description

“(1-Ethyl-1-methylpropyl)amine hydrochloride” is a chemical compound with the empirical formula C6H15N . It is also known as “(1-Ethylpropyl)methylamine hydrochloride” and its CAS Number is 130985-81-8 .

Scientific Research Applications

Bioconjugation in Aqueous Media

(1-Ethyl-1-methylpropyl)amine hydrochloride, though not explicitly mentioned, is similar in structure and reactivity to compounds studied for their role in bioconjugation processes. For instance, 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC) is used to study the mechanism of amide formation between carboxylic acids and amines in aqueous media. This research highlights EDC's reactivity with carboxyl groups under specific pH conditions, leading to amide or urea derivatives, depending on the nature of the carboxylic acid and the presence of cyclizable groups. Such studies are crucial for understanding bioconjugation's chemical underpinnings, potentially applicable to compounds like (1-Ethyl-1-methylpropyl)amine hydrochloride in biochemistry and molecular biology (Nakajima & Ikada, 1995).

Adsorption Studies

Research on the adsorption of simple amines, including structural analogs of (1-Ethyl-1-methylpropyl)amine hydrochloride, onto H-ZSM-5 highlights the potential of such compounds in environmental applications. These studies contribute to our understanding of how amines interact with zeolite surfaces, shedding light on processes relevant to environmental cleanup and industrial applications involving acid sites and amine adsorption (Parrillo et al., 1990).

Raman Spectroscopy in Analyzing Amines

Investigations into the Raman spectra of amino acids and their derivatives, including methylated amines and their hydrochlorides, provide insights into the structural and electronic characteristics of these compounds. Such research can be crucial for developing analytical techniques for studying amines and their interactions in various chemical and biological contexts (Edsall, 1937).

Chromatographic Analysis of Amines

Developing methods for the determination of amines, including those structurally related to (1-Ethyl-1-methylpropyl)amine hydrochloride, using high-performance liquid chromatography with fluorescence detection, underscores the importance of analytical chemistry in identifying and quantifying amines in various matrices. This research contributes to environmental monitoring, pharmaceutical analysis, and chemical research by providing sensitive and selective methods for amine analysis (Lian et al., 2009).

Organic Synthesis and Polymerization

The application of carbodiimide chemistry in organic synthesis, including amide bond formation and crosslinking, has been reviewed, highlighting the utility of compounds like EDC in creating complex organic molecules and polymers. This research is foundational for synthetic chemistry, materials science, and drug development, indicating the potential uses of (1-Ethyl-1-methylpropyl)amine hydrochloride in similar contexts (Fei, 2011).

properties

IUPAC Name

3-methylpentan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.ClH/c1-4-6(3,7)5-2;/h4-5,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBXNFVAPJRVRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Ethyl-1-methylpropyl)amine hydrochloride

CAS RN

860409-61-6
Record name 3-methylpentan-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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